molecular formula C14H14O3 B6338601 4-(3,5-Dimethoxyphenyl)phenol CAS No. 495416-58-5

4-(3,5-Dimethoxyphenyl)phenol

Cat. No.: B6338601
CAS No.: 495416-58-5
M. Wt: 230.26 g/mol
InChI Key: XVRLLKKLNLKAHR-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)phenol is an organic compound characterized by a phenol group substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with the availability of reagents and catalysts, makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under mild conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Regeneration of the phenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenol
  • 4-Methoxyphenol
  • 2,6-Dimethoxyphenol

Comparison: 4-(3,5-Dimethoxyphenyl)phenol is unique due to the presence of both a phenol and a dimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-3-5-12(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRLLKKLNLKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677000
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495416-58-5
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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